molecular formula C11H21NO2 B3103213 Tert-butyl 2-ethylpyrrolidine-1-carboxylate CAS No. 1433995-57-3

Tert-butyl 2-ethylpyrrolidine-1-carboxylate

Cat. No.: B3103213
CAS No.: 1433995-57-3
M. Wt: 199.29 g/mol
InChI Key: JWPIUFHZDRAHKC-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethyl substituent at the 2-position of the pyrrolidine ring. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactions at other functional sites . The ethyl substituent contributes to steric and electronic modulation, influencing reactivity and physical properties. This compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of chiral ligands or bioactive molecules .

Properties

IUPAC Name

tert-butyl 2-ethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPIUFHZDRAHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-ethylpyrrolidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of tert-butyl (2S)-2-[(4-methylphenyl)sulfonyl]oxymethyl)pyrrolidine-1-carboxylate with copper (I) iodide in diethyl ether and dichloromethane at temperatures ranging from 0°C to 20°C. The reaction mixture is then treated with a saturated ammonium chloride aqueous solution, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate, and the product is purified using silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-ethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ()

  • Substituent : Hydroxymethyl (–CH₂OH) at the 2-position.
  • Properties : Enhanced hydrophilicity due to the hydroxyl group, making it suitable for aqueous-phase reactions.
  • Applications : Used in peptide synthesis and as a precursor for glycosylation or esterification reactions .

Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate ()

  • Substituent : 2-hydroxyethyl (–CH₂CH₂OH) at the 2-position.
  • Properties : Longer alkyl chain increases lipophilicity compared to hydroxymethyl derivatives. The hydroxyl group allows for hydrogen bonding, affecting solubility and crystallinity.
  • Applications: Intermediate for prodrugs or polymerizable monomers .

Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate ()

  • Substituent: Aminoethyl (–CH₂CH₂NH₂) at the 2-position.
  • Properties: The amino group introduces basicity and nucleophilicity, enabling participation in Schiff base formation or coordination chemistry.
  • Applications : Precursor for metal catalysts or bioactive amines .

Tert-butyl 2-methoxypyrrolidine-1-carboxylate ()

  • Substituent : Methoxy (–OCH₃) at the 2-position.
  • Properties : Electron-donating methoxy group stabilizes adjacent cationic charges, altering reaction pathways in nucleophilic substitutions.
  • Applications : Building block for alkaloid synthesis or chiral auxiliaries .

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate ()

  • Substituent: Nitro (–NO₂) and hydroxyl (–OH) groups on a branched ethyl chain.
  • Properties : Strong electron-withdrawing nitro group increases reactivity in reduction or cycloaddition reactions.
  • Applications : Intermediate in explosives or nitro-containing pharmaceuticals .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Physical Properties
2-ethylpyrrolidine-1-carboxylate ~215.3 (estimated) Oil; moderate lipophilicity (logP ~2.1)
2-(hydroxymethyl) derivative 201.2 Crystalline solid; water-soluble (logP ~0.8)
2-(2-hydroxyethyl) derivative 215.3 Viscous liquid; hygroscopic
2-methoxy derivative 215.3 Clear oil; stable under acidic conditions
2-(1-hydroxy-2-nitroethyl) derivative 260.3 Solid; sensitive to light and heat

Biological Activity

Tert-butyl 2-ethylpyrrolidine-1-carboxylate is a compound of notable interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₉NO₂
  • Molecular Weight : 199.29 g/mol
  • CAS Number : 59070-23-8

The compound features a pyrrolidine ring that enhances its interaction with various biological targets, contributing to its pharmacological profile.

This compound primarily exerts its biological effects through interactions with neurotransmitter systems and enzymes. Its chiral nature allows it to fit into specific binding sites, modulating the activity of target molecules. Key interactions include:

  • Serotonin Receptors : Modulates mood and anxiety-related behaviors.
  • Dopamine Receptors : Influences reward pathways and motor control.

These interactions can lead to significant changes in biochemical pathways and physiological responses, making the compound a candidate for drug development targeting neurological and psychiatric disorders.

Biological Activities

Research indicates that this compound possesses several potential biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms as a potential anticancer drug.
  • Enzyme Inhibition : It has been studied as an enzyme inhibitor, affecting various biochemical pathways crucial for cellular function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study by BenchChem reported its use in synthesizing biologically active compounds and highlighted its role in enzyme mechanism studies.
  • Research published in MDPI indicated ongoing investigations into its potential as a building block for pharmaceuticals targeting specific diseases, including cancer and neurological disorders.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against multiple microbial strains
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionModulates enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-ethylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-ethylpyrrolidine-1-carboxylate

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